molecular formula C7H16O B162242 2-Ethoxypentane CAS No. 1817-89-6

2-Ethoxypentane

Cat. No. B162242
CAS RN: 1817-89-6
M. Wt: 116.2 g/mol
InChI Key: XFKPOLRDQWCGPV-UHFFFAOYSA-N
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Description

2-Ethoxypentane, also known as Ethyl 1-Methylbutyl Ether or Ethyl pentan-2-yl ether, is a chemical compound with the molecular formula C7H16O . It has a molecular weight of 116.2013 .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 23 bonds. There are 7 non-H bonds, 4 rotatable bonds, and 1 aliphatic ether . The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 109.0±8.0 °C at 760 mmHg, and a vapour pressure of 29.6±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 9.0±10.2 °C . The index of refraction is 1.395 .

Scientific Research Applications

Synthesis and Medical Intermediates

2-Ethoxypentane plays a role in the synthesis of medical intermediates. A study demonstrated its use in the synthesis of 2-alkoxypentan-3-amine hydrochloride, an important medical intermediate, through a process involving alkylation, Grignard reaction, reduction, amination, and salt-forming. The synthesized compound was characterized using 1H-NMR and MS spectral data (Zhang Ping-rong, 2009).

Proteomics and Gel Electrophoresis

While not directly involving this compound, related research in proteomics uses two-dimensional gel electrophoresis (Ettan™ DIGE) for comparative proteomics. This method, which can be relevant for studies involving various compounds including this compound, improves the reproducibility and reliability of differential protein expression analysis between samples (Alban et al., 2003).

Organic Chemistry Education

In educational contexts, this compound can be used to study elimination reactions of alkyl halides, as demonstrated in an undergraduate organic laboratory experiment. The experiment involved reacting 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide, and using gas chromatography to monitor the resulting compounds (Latimer, 2003).

Chemistry of Gasoline Additives

Research on oxygenates used in gasoline, such as 2-methoxy-2,4,4-trimethylpentane, provides insights into the role of similar compounds like this compound. These studies focus on the physical properties of these compounds and their potential use as gasoline additives to increase octane number and reduce carbon monoxide emission (Mardani et al., 2015).

Ionic Liquid Catalysis

This compound can also be relevant in studies involving ionic liquids, such as the catalysis of n-pentane isomerization by chloroaluminate ionic liquid. This research can offer insights into the behavior of similar compounds under the influence of ionic liquids (Liu et al., 2010).

properties

IUPAC Name

2-ethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPOLRDQWCGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883753
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1817-89-6
Record name 2-Ethoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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